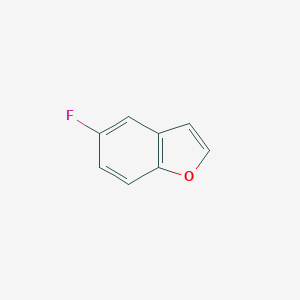

5-Fluorobenzofuran

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Fluorobenzofuran and related compounds involves various chemical methodologies. For instance, fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives demonstrates the utility of fluorine-containing aryl silyl ethers in producing desired compounds under mild conditions with high yield. This method highlights the significance of fluorine substituents in synthesis processes due to their unique reactivity and the ability to influence molecular structures and properties (Sekino et al., 2020). Additionally, photocatalytic defluorinative coupling and 5-endo-trig cyclization have been employed for the synthesis of 2-Fluorobenzofuran, showcasing innovative approaches to manipulate fluorinated compounds using light-induced reactions (He et al., 2023).

Molecular Structure Analysis

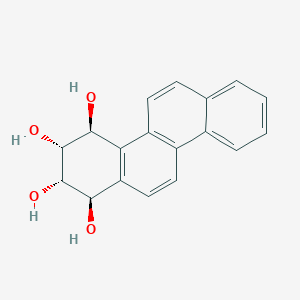

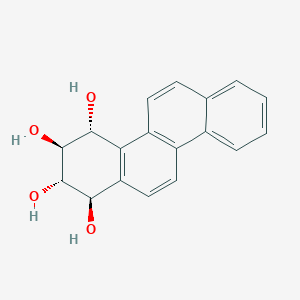

The molecular structure of 5-Fluorobenzofuran and its derivatives is characterized by the presence of fluorine atoms, which can significantly affect the electronic distribution within the molecule. This alteration impacts the molecule's reactivity, as seen in studies involving the synthesis of liquid crystal compounds with 5,6-difluorobenzofuran cores. These compounds exhibit broad nematic ranges and high clearing points, indicating that fluorine substitution plays a crucial role in determining the physical properties of these materials (Li et al., 2020).

Chemical Reactions and Properties

5-Fluorobenzofuran participates in a variety of chemical reactions, leveraging the reactivity of the fluorine atom to undergo transformations such as nucleophilic aromatic substitution. The synthesis of ladder-type conjugated benzobisbenzofurans, facilitated by fluoride ions, exemplifies the strategic incorporation of fluorine to enable specific reaction pathways under metal-free conditions, producing compounds with distinct electronic properties (Sekino et al., 2020).

Physical Properties Analysis

The introduction of fluorine atoms into benzofuran derivatives has been shown to enhance certain physical properties, such as dielectric anisotropy and birefringence. This is particularly evident in the design of new liquid crystal compounds where 5,6-difluorobenzofuran serves as a core structure, demonstrating the influence of fluorine on the electronic characteristics and phase behavior of these materials (Li et al., 2020).

Chemical Properties Analysis

The chemical properties of 5-Fluorobenzofuran derivatives, such as reactivity and stability, are significantly shaped by the presence of fluorine. The ability of fluorine to engage in hydrogen bonding and its electronegativity contribute to the unique behavior of these compounds in chemical reactions, including their antimicrobial activities and interaction with DNA, as observed in the design and synthesis of 5-fluorouracil-derived benzimidazoles (Fang et al., 2016).

Applications De Recherche Scientifique

Application in Chemical Biology

- Field : Chemical Biology

- Summary of Application : 5-Fluorobenzofuran has been used in the synthesis of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs . This probe is a bifunctional trifluoromethylphenylpyrrolocytidine derivative (FPdC) that displays an unprecedented quantum yield and highly sensitive 19 F NMR signal .

- Methods of Application : FPdC and FPdC-containing DNA were synthesized and characterized . The robust dual probe was used to investigate the noncanonical DNA structure, i-motifs, through changes in fluorescence intensity and 19 F chemical shift in response to i-motif formation .

- Results : The utility of FPdC was exemplified through reversible fluorescence switching of an FPdC-containing i-motif oligonucleotide in the presence of Ag (I) and cysteine .

Application in Cancer Therapeutics

- Field : Cancer Therapeutics

- Summary of Application : Benzofuran scaffolds, which include 5-Fluorobenzofuran, have shown extraordinary inhibitory potency against a panel of human cancer cell lines .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of benzofuran-based heterocycles in the development of anticancer agents .

- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

Propriétés

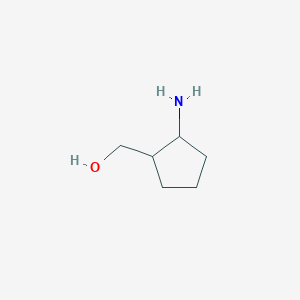

IUPAC Name |

5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHMXRCGNWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472600 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzofuran | |

CAS RN |

24410-59-1 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)